4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, dinitrobenzoyl, and carbamothioylamino groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzoic acid to produce 4-chloro-3,5-dinitrobenzoic acid. This intermediate is then reacted with a suitable carbamothioylating agent to introduce the carbamothioylamino group. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as potassium nitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like ultrahigh-performance liquid chromatography (UHPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting biochemical pathways. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitrobenzoic acid: Shares the chloro and dinitro groups but lacks the carbamothioylamino group.
3,5-Dinitrobenzoic acid: Lacks the chloro and carbamothioylamino groups.
4-Chlorobenzoic acid: Lacks the dinitro and carbamothioylamino groups
Uniqueness
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of all three functional groups (chloro, dinitrobenzoyl, and carbamothioylamino) on a single benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
530146-17-9 |
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Molecular Formula |
C15H9ClN4O7S |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
4-chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9ClN4O7S/c16-11-2-1-7(14(22)23)5-12(11)17-15(28)18-13(21)8-3-9(19(24)25)6-10(4-8)20(26)27/h1-6H,(H,22,23)(H2,17,18,21,28) |
InChI Key |
RHGXSCSXCFPGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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